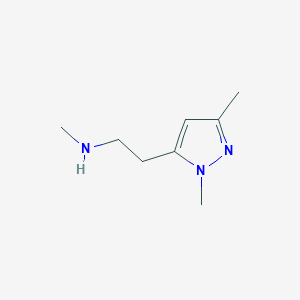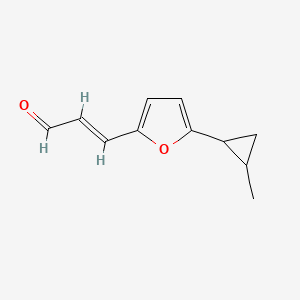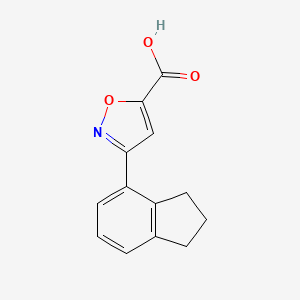![molecular formula C4H7ClF2N4 B13592456 1-[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]methanaminehydrochloride](/img/structure/B13592456.png)
1-[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]methanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride is a chemical compound with significant interest in various scientific fields This compound features a triazole ring, which is known for its stability and versatility in chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride typically involves the cyclization of hydrazinecarboxamides with difluoroacetic anhydride. This method is efficient and environmentally benign, providing the desired triazole compound in moderate-to-good yields . The reaction proceeds via a tandem reaction of difluoroacetylation, nucleophilic addition, and water elimination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, amines, and oxides, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The triazole ring provides stability and facilitates interactions with various biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: Known for their antifungal activity.
Difluoromethylated 1,2,4-triazol-5(4H)-ones: Used in insecticidal applications.
Uniqueness
1-[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride stands out due to its unique combination of the difluoromethyl group and triazole ring, which imparts enhanced reactivity and stability. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C4H7ClF2N4 |
|---|---|
Poids moléculaire |
184.57 g/mol |
Nom IUPAC |
[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C4H6F2N4.ClH/c5-3(6)4-8-2(1-7)9-10-4;/h3H,1,7H2,(H,8,9,10);1H |
Clé InChI |
GUZLDKHFSUZBRY-UHFFFAOYSA-N |
SMILES canonique |
C(C1=NC(=NN1)C(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Ethenylimidazo[1,2-a]pyridine](/img/structure/B13592390.png)
![7-{[4-(Dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B13592393.png)
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-oxopropanoate](/img/structure/B13592394.png)


![1-[1-(4-Bromophenyl)cyclopentyl]methanaminehydrochloride](/img/structure/B13592411.png)
![4-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}oxane](/img/structure/B13592417.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]azetidine](/img/structure/B13592429.png)
![Tert-butyl2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate](/img/structure/B13592430.png)

![2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}aceticacidhydrochloride](/img/structure/B13592437.png)
